molecular formula C11H11BrO2 B12449161 2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12449161
M. Wt: 255.11 g/mol
InChI Key: UCPIHPMNHHBBHG-UHFFFAOYSA-N
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Description

2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a methoxy-substituted naphthalenone precursor. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a solvent such as dichloromethane or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one may have applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-naphthol: Similar structure but lacks the methoxy group.

    8-Methoxy-1-naphthaldehyde: Similar structure but lacks the bromine atom.

    2-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but lacks the methoxy group.

Uniqueness

2-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents may offer distinct advantages in synthetic chemistry and drug design.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

2-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11BrO2/c1-14-9-4-2-3-7-5-6-8(12)11(13)10(7)9/h2-4,8H,5-6H2,1H3

InChI Key

UCPIHPMNHHBBHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(CC2)Br

Origin of Product

United States

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